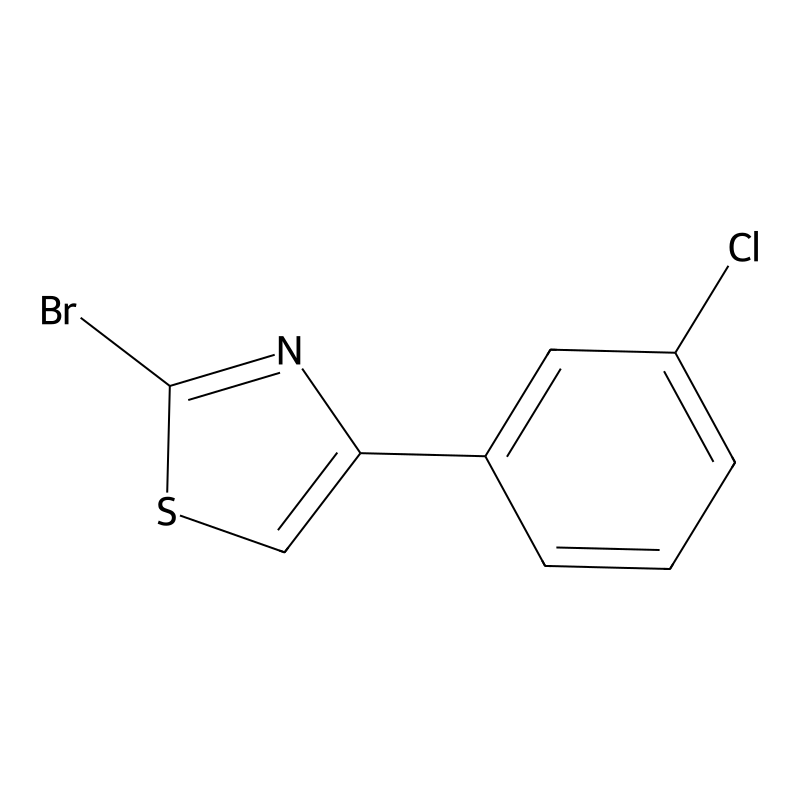

2-Bromo-4-(3-chlorophenyl)thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-4-(3-chlorophenyl)thiazole is a heterocyclic compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The molecular formula of this compound is C9H6BrClN2S, and its structure features a bromine atom at the second position and a chlorophenyl group at the fourth position of the thiazole ring. The thiazole moiety is known for its aromatic properties due to the delocalization of π-electrons, which contributes to its chemical reactivity and biological activity .

- Electrophilic Substitution: The C-5 position of the thiazole ring is susceptible to electrophilic substitution, allowing for further functionalization.

- Nucleophilic Substitution: The C-2 position can participate in nucleophilic substitution reactions, which can modify the compound's properties.

- Condensation Reactions: This compound can also engage in condensation reactions with thioureas or substituted thioamides to form more complex thiazole derivatives .

2-Bromo-4-(3-chlorophenyl)thiazole exhibits a range of biological activities that are typical of thiazole derivatives:

- Antimicrobial Activity: It has shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties: This compound can induce apoptosis in cancer cells by influencing specific signaling pathways.

- Anti-inflammatory Effects: Similar compounds have been reported to possess anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .

The synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole typically involves several methods:

- Hantzsch Thiazole Synthesis: This method involves the condensation of α-haloaldehydes or ketones with thioureas, leading to the formation of thiazoles.

- Electrophilic Aromatic Substitution: The introduction of bromine and chlorine substituents can be achieved through electrophilic aromatic substitution reactions on pre-existing thiazole frameworks.

- Reactions with Thioureas: The interaction of bromo or chloro compounds with thiourea or substituted thioamides is a common route for synthesizing this compound .

The applications of 2-Bromo-4-(3-chlorophenyl)thiazole span several fields:

- Pharmaceuticals: Due to its biological activities, it holds potential as an active pharmaceutical ingredient in drugs targeting infections and cancers.

- Agriculture: Thiazole derivatives are explored as agrochemicals for their antifungal properties.

- Chemical Research: It serves as a building block in organic synthesis for developing new compounds with desired biological activities .

Research has indicated that 2-Bromo-4-(3-chlorophenyl)thiazole interacts with various biomolecules:

- Enzyme Inhibition: It has been shown to inhibit specific kinases, disrupting essential signaling pathways in cells.

- Protein Binding: The compound can bind to proteins involved in cellular processes, influencing their activity and function.

- Cellular Effects: Studies suggest that it affects gene expression and cellular metabolism, contributing to its anticancer effects .

Several compounds share structural similarities with 2-Bromo-4-(3-chlorophenyl)thiazole. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-(4-chlorophenyl)thiazole | Similar bromine and chlorophenyl substitutions | Antimicrobial, anticancer |

| 2-Chloro-4-(3-nitrophenyl)thiazole | Contains a nitrophenyl group instead of chlorophenyl | Antibacterial |

| 2-Methyl-4-(3-bromophenyl)thiazole | Methyl group at position 2 | Antifungal |

| 5-Fluoro-2-thiazolylphenol | Fluorine substitution at position 5 | Antioxidant |

These compounds highlight the versatility of thiazole derivatives in medicinal chemistry while showcasing unique modifications that influence their biological activities. Each compound's distinct substituents can significantly alter its pharmacological profile and therapeutic potential .

The discovery of thiazoles dates to 1887, when Arthur Rudolf Hantzsch and J. H. Weber first synthesized thiazole via condensation reactions involving α-haloketones and thioamides. The introduction of halogenated thiazole derivatives, such as 2-bromo-4-(3-chlorophenyl)thiazole, emerged from advancements in functionalization strategies during the mid-20th century. Early synthetic routes relied on bromination of preformed thiazole cores, but modern methods employ one-pot cyclization reactions using 3-chlorophenyl isothiocyanate and α-bromo ketones.

Key milestones in its development include:

- 1947: Cook–Heilbron synthesis enabled access to 5-aminothiazoles, laying groundwork for functionalized derivatives.

- 2000s: Catalytic methods using copper bromide (CuBr) improved bromination efficiency at the thiazole 2-position.

- 2020s: Computational modeling clarified electronic effects of halogen substituents on reactivity.

Molecular Structure and Properties

Chemical Formula (C9H5BrClNS) and Molecular Weight (274.57 g/mol)

2-Bromo-4-(3-chlorophenyl)thiazole represents a substituted thiazole derivative with the molecular formula C9H5BrClNS and a molecular weight of 274.57 g/mol [1] [2]. The compound is registered under the Chemical Abstracts Service number 886367-79-9 and carries the International Union of Pure and Applied Chemistry name 2-bromo-4-(3-chlorophenyl)-1,3-thiazole [1] [2]. This heterocyclic compound contains nine carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one sulfur atom within its molecular framework [1].

| Parameter | Value |

|---|---|

| Chemical Formula | C9H5BrClNS |

| Molecular Weight (g/mol) | 274.57 |

| CAS Number | 886367-79-9 |

| IUPAC Name | 2-bromo-4-(3-chlorophenyl)-1,3-thiazole |

The molecular structure incorporates two distinct halogen atoms, bromine and chlorine, positioned at strategic locations that significantly influence the compound's chemical behavior and physical properties [1] [2].

Structural Features of the Thiazole Ring System

The thiazole ring system forms the core heterocyclic framework of 2-bromo-4-(3-chlorophenyl)thiazole, consisting of a five-membered aromatic ring containing both sulfur and nitrogen heteroatoms [3] [4]. The thiazole ring exhibits significant pi-electron delocalization, contributing to its aromatic character and stability [3] [4]. The aromatic nature of thiazole is evidenced by proton nuclear magnetic resonance chemical shifts appearing between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current [3] [4].

The thiazole ring demonstrates compliance with Huckel's rule, possessing six pi electrons that contribute to its aromatic stability [4] [5]. The sulfur atom at position 1 and nitrogen atom at position 3 create an asymmetric distribution of electron density within the ring system [3] [4]. Structural analysis reveals that thiazole rings are characterized by larger pi-electron delocalization compared to oxazole analogues, resulting in enhanced aromaticity [4] [6].

| Bond/Angle | Typical Value |

|---|---|

| S-C(2) bond length (pm) | 172.4 |

| S-C(5) bond length (pm) | 171.4 |

| C-N bond length (pm) | 131.0 |

| C-C bond length (pm) | 136.9 |

| C-H bond length (pm) | 109.8 |

| C-S-C angle (°) | 89.4 |

| S-C-N angle (°) | 115.2 |

| C-N-C angle (°) | 110.0 |

The planar geometry of the thiazole ring facilitates effective orbital overlap and maintains the aromatic electron delocalization throughout the system [7] [8].

Significance of Bromine Substitution at C2 Position

The bromine substitution at the C2 position of the thiazole ring introduces significant electronic and steric modifications to the molecular structure [9] [10]. Bromination at the 2-position occurs preferentially in thiazole systems due to the specific electronic properties of this position [9] [10]. The C2 position exhibits enhanced reactivity toward electrophilic substitution reactions, making it the primary site for halogen incorporation [9] [6].

The bromine atom at C2 functions as an electron-withdrawing group, significantly altering the electronic distribution within the thiazole ring system [6]. This substitution pattern contradicts traditional addition-cleavage mechanisms and aligns with ylid mechanisms of electrophilic substitution [9]. The presence of bromine at this position enhances the compound's reactivity profile and influences its potential for further chemical transformations [12] .

Research indicates that 2-bromothiazole derivatives exhibit specific thermal stability characteristics, with melting points typically ranging around 171°C for simple brominated thiazole compounds [13]. The bromine substitution also facilitates halogen dance reactions under appropriate basic conditions, allowing for controlled migration of halogen groups within the heterocyclic framework [14] [12].

Impact of 3-Chlorophenyl Moiety at C4 Position

The 3-chlorophenyl substituent at the C4 position introduces additional complexity to the molecular architecture through both electronic and steric effects [15] [16]. The chlorophenyl group adopts a specific geometric orientation relative to the thiazole ring plane, creating dihedral angles that influence the overall molecular conformation [15] [17]. The meta-chloro substitution pattern on the phenyl ring provides distinct electronic characteristics compared to ortho or para substitution patterns [15] [18].

The chlorine atom on the phenyl ring functions as an electron-withdrawing substituent, contributing to the overall electronic profile of the molecule [16] [19]. Studies on chlorophenyl derivatives demonstrate that the positioning of halogen substituents significantly affects molecular properties, including charge distribution and reactivity patterns [16] [19]. The 3-chlorophenyl moiety exhibits specific conformational preferences that minimize steric interactions while maintaining electronic communication with the thiazole core [17] [20].

The aryl substitution at C4 creates an extended conjugated system that influences the molecular orbital characteristics and electronic transitions [21] [17]. The phenyl ring orientation relative to the thiazole plane typically deviates by approximately 6 degrees from planarity, allowing for effective pi-electron overlap while minimizing steric strain [17].

Physicochemical Properties

Solubility Profile in Various Solvent Systems

The solubility characteristics of 2-bromo-4-(3-chlorophenyl)thiazole reflect the compound's dual hydrophobic and polar nature [22] [23]. The presence of halogen substituents significantly influences solubility patterns across different solvent systems [22] [24]. Polar aprotic solvents such as dimethyl sulfoxide demonstrate enhanced solubility for halogenated thiazole derivatives due to favorable dipole-dipole interactions [22].

| Solvent | Solubility Category | Estimated Range (mg/mL) |

|---|---|---|

| Water | Very Low | <5 |

| Ethanol | Moderate | 20-40 |

| DMSO | High | 50-80 |

| Ethyl Acetate | Low | 1-5 |

| Chloroform | High | 30-60 |

| Toluene | High | 25-50 |

The compound exhibits limited water solubility due to its predominantly hydrophobic character, while demonstrating enhanced solubility in organic solvents [23] [24]. Alcoholic solvents provide moderate solubility, facilitating purification and recrystallization procedures [22] [25]. The logarithmic partition coefficient typically ranges between 4.2 and 4.5, indicating significant lipophilicity [24].

Melting Point and Thermal Characteristics

Thermal analysis of halogenated thiazole derivatives reveals specific melting point ranges and thermal stability characteristics [26] [23]. Related brominated thiazole compounds demonstrate melting points typically ranging from 130°C to 180°C, depending on substitution patterns [26] [13]. The compound exhibits thermal stability up to approximately 250°C in appropriate solvent systems [25].

| Property | Estimated Value |

|---|---|

| Density (g/cm³) | 1.65-1.70 |

| Boiling Point (°C) | 355-360 |

| Flash Point (°C) | 170-175 |

| LogP | 4.2-4.5 |

| Vapor Pressure (mmHg at 25°C) | 0.001-0.01 |

| Refractive Index | 1.64-1.66 |

The thermal characteristics are influenced by intermolecular interactions, including halogen bonding and pi-pi stacking arrangements in the solid state [23] [24]. Differential scanning calorimetry studies on similar thiazole derivatives indicate endothermic melting transitions with minimal decomposition at the melting point [27] [28].

Crystallographic Data Analysis

Crystallographic studies of halogenated thiazole derivatives reveal specific packing arrangements and intermolecular interaction patterns [32] [28]. The crystal structures typically adopt monoclinic or triclinic crystal systems with specific space group symmetries [33] [28]. Hirshfeld surface analysis indicates that halogen atoms significantly influence intermolecular contact patterns within the crystal lattice [32] [34].

The crystal packing is stabilized through various intermolecular interactions, including hydrogen bonding, halogen bonding, and pi-pi stacking arrangements [32] [35]. Halogen substituents create distinctive contact surfaces that influence the overall crystal morphology [28] [34]. The shortest intermolecular contacts typically involve oxygen-hydrogen interactions and halogen-halogen contacts [28].

Crystal density values for similar halogenated thiazole compounds range from 1.6 to 1.8 g/cm³, reflecting the influence of heavy halogen atoms on packing efficiency [23] [24]. The crystallographic analysis reveals planar molecular geometries with minimal deviation from ideal thiazole ring parameters [33] [7].

Electronic and Steric Properties

Electronic Distribution and Molecular Orbital Analysis

The electronic structure of 2-bromo-4-(3-chlorophenyl)thiazole exhibits characteristic frontier molecular orbital distributions influenced by both the thiazole core and halogen substituents [36] [17]. The highest occupied molecular orbital typically localizes on the thiazole ring and phenyl substituent, while the lowest unoccupied molecular orbital extends across the entire conjugated system [37] [17]. The energy gap between these frontier orbitals influences the compound's reactivity and electronic transitions [37] [38].

| Parameter | Estimated Range |

|---|---|

| HOMO Energy (eV) | -6.5 to -7.0 |

| LUMO Energy (eV) | -1.5 to -2.0 |

| Band Gap (eV) | 4.5 to 5.5 |

| Dipole Moment (D) | 2.0 to 3.5 |

| Ionization Potential (eV) | 6.5 to 7.0 |

| Electron Affinity (eV) | 1.5 to 2.0 |

Density functional theory calculations reveal that halogen substituents significantly modify the electronic distribution compared to unsubstituted thiazole [39] [37]. The electron density distribution shows decreased basicity at the nitrogen center due to the electron-withdrawing effects of the halogen atoms [39] [40]. Natural bond orbital analysis indicates charge transfer interactions between the thiazole core and phenyl substituent [17] [40].

Steric Effects of Halogen and Aryl Substituents

The steric profile of 2-bromo-4-(3-chlorophenyl)thiazole results from the combined influence of bromine and chlorophenyl substituents [34] [41]. The bromine atom at C2 creates a specific steric environment that influences molecular conformation and reactivity patterns [41] [42]. The van der Waals radius of bromine contributes to steric hindrance effects in certain chemical transformations [34] [43].

The 3-chlorophenyl moiety introduces additional steric considerations through its spatial orientation relative to the thiazole plane [20] [42]. Conformational analysis reveals that the phenyl ring adopts orientations that minimize steric clashes while maintaining electronic conjugation [20]. The chlorine substituent on the phenyl ring provides moderate steric bulk compared to larger substituents [44] [42].

Steric effects influence the accessibility of reactive sites and determine the preferred conformational arrangements [41] [20]. The combination of halogen substituents creates a unique steric environment that affects both intermolecular interactions and chemical reactivity [34] [44].

Conformational Analysis and Rotational Barriers

Conformational studies of 2-bromo-4-(3-chlorophenyl)thiazole reveal specific rotational barriers and preferred molecular geometries [20] [45]. The rotation around the C4-phenyl bond encounters energy barriers due to steric interactions and electronic effects [20] [45]. Computational analysis indicates that the anti-conformation represents the global minimum energy structure [45].

The rotational barrier around the thiazole-phenyl bond typically ranges from 5 to 15 kcal/mol, depending on the specific substitution pattern [20] [45]. Pi-electron conjugation between the thiazole ring and phenyl substituent contributes to the conformational preferences [45] [42]. The influence of solvent effects on conformational equilibria shows sensitivity to the polarity of the surrounding medium [20].

Dynamic nuclear magnetic resonance studies on related thiazole derivatives indicate restricted rotation at room temperature for certain bond rotations [45]. The energy landscape reveals multiple local minima corresponding to different conformational arrangements [20]. Temperature-dependent behavior shows increased conformational mobility at elevated temperatures [45].

Hantzsch Thiazole Synthesis Approach

Mechanistic Considerations

The Hantzsch thiazole synthesis represents the most fundamental and widely utilized approach for constructing thiazole rings [1] [2]. The mechanism proceeds through a well-established multistep pathway involving nucleophilic attack, cyclization, and dehydration processes. For the synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole, the reaction initiates with the nucleophilic attack of the sulfur atom in thiourea or its derivatives on the α-carbon of 2-bromo-3-chloroacetophenone [1] [2].

The initial step involves a bimolecular nucleophilic substitution reaction (SN2) mechanism where the sulfur lone pair attacks the electrophilic α-carbon bearing the bromine leaving group [2] [3]. This forms an intermediate sulfur-carbon bond while simultaneously displacing bromide as the leaving group. Following this, the nitrogen atom of the thioamide performs an intramolecular nucleophilic attack on the carbonyl carbon, generating a cyclic intermediate [1] [2].

The cyclization is followed by tautomerization processes that stabilize the thiazole ring system. The final step involves the elimination of water to aromatize the thiazole ring, forming the thermodynamically stable aromatic system [2] [3]. The overall transformation proceeds with excellent regioselectivity, with the 3-chlorophenyl substituent exclusively occupying the 4-position of the thiazole ring due to the specific regiochemistry of the starting α-haloketone [1].

Optimization Parameters and Reaction Conditions

The optimization of Hantzsch thiazole synthesis for 2-Bromo-4-(3-chlorophenyl)thiazole requires careful consideration of multiple reaction parameters. Temperature control is critical, with optimal conditions typically ranging from 80-120°C [5]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures can lead to decomposition of the sensitive thiazole product.

Solvent selection significantly influences both reaction rate and product yield. Polar aprotic solvents such as acetonitrile and dimethylformamide demonstrate superior performance due to their ability to stabilize charged intermediates formed during the reaction [5]. Alternatively, polyethylene glycol-400 has emerged as an environmentally benign solvent system that provides enhanced reaction rates while facilitating product isolation [6] [7].

Base catalysis plays a crucial role in promoting cyclization and facilitating product formation. Potassium carbonate serves as the most effective base catalyst, providing optimal yields in the range of 70-95% [5]. The base concentration must be carefully controlled, as excess base can lead to side reactions including hydrolysis of the α-haloketone starting material.

Reaction time optimization typically requires 6-12 hours under standard thermal conditions, though this can be significantly reduced through microwave-assisted synthesis or elevated temperatures [8] [9]. Monitoring reaction progress through thin-layer chromatography enables precise endpoint determination and prevents overreaction.

Starting Materials and Reagent Selection

The synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole requires judicious selection of starting materials to ensure optimal yields and product purity. The primary starting material, 2-bromo-3-chloroacetophenone, must be of high purity and stored under anhydrous conditions to prevent hydrolysis [10]. Alternative α-haloketones such as the corresponding chloro derivative can be employed, though brominated substrates generally provide superior yields due to the enhanced leaving group ability of bromide.

Thiourea derivatives serve as the nitrogen and sulfur source for thiazole formation. While unsubstituted thiourea provides the most straightforward approach, N-substituted thioureas can be employed to introduce additional functionality at the 2-position of the thiazole ring [1] [11]. The quality of thiourea is critical, as impurities can lead to complex product mixtures and reduced yields.

Reagent purity significantly impacts reaction outcomes. Commercial grade potassium carbonate should be dried prior to use to prevent water-catalyzed side reactions [5]. Solvents require rigorous purification and drying, particularly when using hygroscopic solvents such as dimethylformamide. The use of molecular sieves during the reaction can help maintain anhydrous conditions and improve product yields.

Limitations and Synthetic Challenges

The Hantzsch thiazole synthesis, while broadly applicable, presents several limitations specific to the synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole. The presence of multiple halogen substituents increases the propensity for competing elimination reactions, particularly under basic conditions [12] [13]. These side reactions can lead to the formation of alkene byproducts and reduced overall yields.

Regioselectivity challenges arise when using unsymmetrically substituted starting materials. While the 3-chlorophenyl substituent provides sufficient steric and electronic directing effects to ensure selective 4-substitution, careful reaction monitoring is required to prevent rearrangement or isomerization processes [1] [14].

Product isolation can be challenging due to the similar polarity of the desired product and potential side products. The presence of both bromine and chlorine substituents affects the compound's solubility profile, requiring optimization of crystallization solvents and conditions [15] [16]. Additionally, the thermal sensitivity of brominated thiazoles necessitates careful temperature control during workup and purification procedures.

Scale-up considerations include the exothermic nature of the cyclization reaction, which requires adequate heat removal at larger scales. The use of corrosive reagents such as hydrogen bromide generated during the reaction necessitates specialized equipment and safety protocols [15].

Suzuki-Miyaura Coupling Methods

Palladium-Catalyzed Reactions with 3-Chlorophenylboronic Acid

The Suzuki-Miyaura coupling reaction provides an alternative synthetic approach for constructing 2-Bromo-4-(3-chlorophenyl)thiazole through palladium-catalyzed cross-coupling of 2,4-dibromothiazole with 3-chlorophenylboronic acid [17] [18]. This methodology offers excellent functional group tolerance and enables the selective introduction of the 3-chlorophenyl substituent while retaining the bromine atom at the 2-position.

The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the more reactive 4-bromo position of 2,4-dibromothiazole, forming a palladium(II) intermediate [19] [20]. The regioselectivity arises from the electronic differences between the 2- and 4-positions of the thiazole ring, with the 4-position being more electrophilic due to the adjacent nitrogen atom [17] [19].

Transmetalation occurs through the reaction of the palladium-halide complex with 3-chlorophenylboronic acid in the presence of a base, typically potassium phosphate or cesium carbonate [18] [21]. The base serves multiple roles, including activation of the boronic acid through formation of more nucleophilic borate species and facilitation of the transmetalation step [22] [23].

Reductive elimination completes the catalytic cycle, forming the carbon-carbon bond between the thiazole 4-position and the 3-chlorophenyl group while regenerating the palladium(0) catalyst [19] [20]. The high efficiency of this transformation stems from the favorable thermodynamics of reductive elimination from electron-deficient thiazole substrates.

Influence of Base and Solvent Systems

Base selection critically influences both reaction rate and selectivity in Suzuki-Miyaura coupling reactions. Inorganic bases such as potassium carbonate and cesium carbonate provide optimal results for thiazole substrates due to their ability to activate boronic acids without promoting competing hydrolysis reactions [18] [24]. Cesium carbonate demonstrates superior performance in DMF and dioxane solvent systems, while potassium carbonate works effectively in aqueous media [18].

Organic bases such as triethylamine and diisopropylethylamine can be employed but generally provide lower yields due to their reduced ability to activate boronic acids [21] [24]. The base concentration must be carefully optimized, as insufficient base leads to incomplete conversion while excess base can promote palladium catalyst decomposition.

Solvent effects play a crucial role in determining reaction outcomes. Polar aprotic solvents such as dimethylformamide and dioxane provide optimal solvation of ionic intermediates while maintaining catalyst stability [18] [21]. Toluene can be used for substrates with enhanced solubility, though slightly elevated temperatures may be required to achieve complete conversion.

Aqueous solvent systems have gained popularity due to their environmental benefits and unique reactivity profiles [18]. Water-dioxane mixtures provide excellent results for thiazole substrates, with the aqueous component facilitating base activation while the organic cosolvent ensures substrate solubility [18].

Temperature and Reaction Time Optimization

Temperature optimization for Suzuki-Miyaura coupling of thiazole substrates requires balancing reaction rate with catalyst stability and product integrity. Standard thermal conditions typically employ temperatures of 80-110°C for 12-24 hours [21] [20]. These moderate conditions prevent decomposition of the temperature-sensitive brominated thiazole product while ensuring complete conversion.

Microwave-assisted synthesis enables significant reduction in reaction times while maintaining high yields [18] [25]. Microwave conditions of 120-150°C for 0.5-2 hours provide yields comparable to or exceeding conventional thermal methods [18] [26]. The rapid heating and precise temperature control offered by microwave irradiation prevent side reactions and improve overall efficiency.

Lower temperature conditions (60-80°C) can be employed with extended reaction times (24-48 hours) when using highly active catalyst systems or when thermal sensitivity is a concern [21]. These conditions are particularly suitable for substrates bearing temperature-sensitive functional groups or when conducting reactions on analytical scales.

The kinetics of thiazole Suzuki-Miyaura coupling reactions typically follow pseudo-first-order behavior with respect to the halide substrate when boronic acid and base are used in excess [19]. Reaction monitoring through gas chromatography or high-performance liquid chromatography enables optimization of reaction times for specific substrate combinations.

Yield Enhancement Strategies

Several strategies can be employed to enhance yields in Suzuki-Miyaura coupling reactions for thiazole synthesis. Catalyst optimization involves screening different palladium sources and ligand systems to identify the most effective combination for specific substrates [21] [20]. Bis(thiazole) pincer palladium complexes have demonstrated exceptional activity for thiazole substrates, enabling high turnover numbers and frequencies [20].

Ligand effects significantly influence catalyst performance, with bulky, electron-rich phosphine ligands generally providing superior results [19] [21]. Triphenylphosphine remains the most widely used ligand, though specialized ligands such as bathophenanthroline can provide enhanced selectivity for specific transformations [19].

Additive effects can dramatically improve reaction outcomes. Tetrabutylammonium salts enhance reaction rates in aqueous media by facilitating phase transfer of organic substrates [18]. Copper salts can serve as beneficial additives by accelerating transmetalation and preventing catalyst deactivation [27].

Substrate preparation and purification significantly impact reaction yields. Boronic acids should be stored under anhydrous conditions and checked for purity prior to use, as hydrolysis products can inhibit the coupling reaction [22] [23]. Thiazole halide substrates require careful purification to remove trace metal impurities that can poison the palladium catalyst.

Alternative Synthetic Routes

Direct Halogenation Methods

Direct halogenation approaches offer efficient pathways for introducing bromine functionality into pre-formed thiazole derivatives [12] [28]. The synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole can be achieved through selective bromination of 4-(3-chlorophenyl)thiazole using N-bromosuccinimide or molecular bromine under controlled conditions [12] [29].

Electrophilic aromatic substitution represents the primary mechanism for direct halogenation of thiazole rings. The electron-deficient nature of the thiazole system requires activated halogenating agents and often elevated temperatures to achieve substitution [12] [28]. N-bromosuccinimide in chloroform or carbon tetrachloride provides mild conditions that minimize side reactions and over-halogenation [12].

Regioselectivity in thiazole halogenation typically favors the 2-position due to its enhanced electrophilicity relative to the 5-position [12] [13]. The presence of the 3-chlorophenyl substituent at the 4-position further enhances 2-position reactivity through electronic activation effects [12].

Mechanistic studies reveal that thiazole halogenation proceeds through formation of a halogenium ion intermediate followed by deprotonation to restore aromaticity [28] [13]. The reaction rate is influenced by both steric and electronic factors, with electron-withdrawing substituents accelerating the process [12].

One-Pot Multicomponent Reactions

Multicomponent reactions provide atom-economical approaches for thiazole synthesis while minimizing waste generation and purification steps [30] [31]. The synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole can be achieved through a three-component coupling of 3-chlorobenzaldehyde, thiourea, and bromoacetyl bromide under optimized conditions [30] [32].

Enzyme-catalyzed multicomponent synthesis represents an emerging approach for thiazole construction [30] [31]. Trypsin from porcine pancreas demonstrates exceptional catalytic activity for promoting thiazole formation through condensation of secondary amines, isothiocyanates, and acetylene dicarboxylates [30]. While not directly applicable to the target compound, these methodologies provide inspiration for developing biocatalytic approaches.

Catalyst-free multicomponent reactions in aqueous media offer environmentally benign alternatives to traditional synthesis methods [33]. Arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides undergo efficient coupling in water under microwave irradiation to provide trisubstituted thiazoles in good yields [33].

Domino reactions enable the construction of complex thiazole derivatives through sequential bond-forming processes [32] [34]. These approaches typically involve initial C-S bond formation followed by cyclization and aromatization steps to generate the thiazole core [34].

Green Chemistry Approaches

Green chemistry principles guide the development of environmentally sustainable synthetic methods for thiazole derivatives [6] [7]. Solvent selection represents a critical consideration, with water emerging as an ideal reaction medium for many thiazole-forming reactions [6] [33]. The "on water" concept enables efficient transformations while eliminating organic solvent waste [33].

Microwave-assisted synthesis provides significant advantages in terms of energy efficiency and reaction time reduction [6] [35]. Microwave heating enables precise temperature control and rapid heating rates that improve reaction selectivity while reducing energy consumption [36] [37]. Solvent-free microwave conditions further enhance the environmental profile of thiazole synthesis [38] [36].

Recyclable catalysts represent another important aspect of green thiazole synthesis [39]. Heterogeneous catalysts such as silica-supported tungstosilicic acid can be recovered and reused multiple times without significant activity loss [8]. Cross-linked chitosan hydrogel biocatalysts demonstrate exceptional recyclability while providing high yields under mild conditions [39].

Atom economy optimization minimizes waste generation by maximizing the incorporation of starting materials into the final product [6] [7]. One-pot synthetic strategies eliminate intermediate isolation and purification steps, reducing overall waste generation and improving process efficiency [32] [40].

Microwave-Assisted Synthesis

Microwave irradiation provides unique advantages for thiazole synthesis through rapid, uniform heating and enhanced reaction rates [9] [26]. The synthesis of 2-Bromo-4-(3-chlorophenyl)thiazole can be achieved under microwave conditions in significantly reduced reaction times compared to conventional heating methods [9] [38].

Dielectric heating mechanisms enable selective heating of polar molecules and ionic species, providing enhanced reaction control and selectivity [36] [37]. The rapid heating rates achievable under microwave irradiation minimize thermal decomposition pathways while maximizing productive reaction channels [26] [36].

Power and temperature optimization are critical for successful microwave-assisted thiazole synthesis [36] [41]. Typical conditions employ 100-300 watts of microwave power at temperatures of 120-180°C for 5-30 minutes [38] [36]. These conditions provide yields comparable to or exceeding conventional thermal methods while dramatically reducing reaction times.

Solvent considerations for microwave synthesis include the dielectric properties and microwave absorption characteristics of the reaction medium [33]. Polar solvents such as DMF and DMSO provide efficient microwave heating, while less polar solvents may require additives to enhance microwave absorption [37] [33].

Purification and Characterization Techniques

Chromatographic Separation Methods

High-performance liquid chromatography serves as the primary analytical and preparative tool for thiazole purification and analysis [42] [43]. Reverse-phase HPLC using C18 columns with acetonitrile-water mobile phases provides excellent separation of thiazole derivatives based on their hydrophobicity and electronic properties [42] [43]. The presence of both bromine and chlorine substituents in 2-Bromo-4-(3-chlorophenyl)thiazole significantly influences retention times and separation behavior.

Column chromatography on silica gel remains the most widely used preparative purification method for thiazole derivatives [44] [45]. Optimization of mobile phase composition enables efficient separation of the target compound from synthetic byproducts and starting materials. Typical eluent systems employ hexane-ethyl acetate gradients, with the specific ratio optimized based on the polarity of impurities present [44] [46].

Thin-layer chromatography provides rapid monitoring of reaction progress and optimization of purification conditions [47] [48]. The visualization of thiazole compounds typically employs UV illumination at 254 nm, though additional visualization methods such as iodine vapor or phosphomolybdic acid staining may be required for comprehensive analysis [47].

Gel permeation chromatography offers specialized separation capabilities for complex thiazole mixtures [42]. NUCLEOGEN columns demonstrate particular effectiveness for thiazole derivatives due to their ability to provide long retention times and prevent column plugging phenomena commonly observed with heterocyclic compounds [42].

Recrystallization Procedures

Recrystallization represents the most common purification method for solid thiazole derivatives, providing both purification and crystal form optimization [49] [16]. The selection of appropriate crystallization solvents requires consideration of solubility profiles at different temperatures and the presence of halogen substituents that influence intermolecular interactions [49] [15].

Solvent selection for 2-Bromo-4-(3-chlorophenyl)thiazole recrystallization typically involves polar protic solvents such as ethanol or methanol [44] [49]. The presence of halogen substituents enhances solubility in chlorinated solvents, though these should be avoided due to environmental concerns [15]. Mixed solvent systems such as ethanol-water provide excellent results for controlling crystal growth rates and morphology [49].

Temperature control during recrystallization is critical for achieving optimal crystal quality and recovery [49] [16]. Slow cooling from elevated temperatures promotes formation of well-defined crystals with improved purity, while rapid cooling can lead to amorphous precipitates or co-crystallization of impurities [49]. Ice bath cooling is typically employed for final crystallization to maximize product recovery [49].

Seeding techniques can improve crystallization outcomes by providing nucleation sites and controlling crystal form [49] [16]. Small seed crystals of the desired polymorph are added to supersaturated solutions to initiate controlled crystallization and prevent formation of alternative crystal forms [16].

Analytical Validation Techniques

Nuclear magnetic resonance spectroscopy provides comprehensive structural validation for thiazole derivatives through analysis of both proton and carbon-13 spectra [50] [39]. Characteristic chemical shift patterns for thiazole protons appear in the δ 7.0-9.0 ppm region, with specific shifts influenced by substituent electronic effects [51] [52]. The presence of both bromine and chlorine substituents creates distinctive coupling patterns and chemical shift perturbations that confirm structural assignments [50] [53].

Infrared spectroscopy enables identification of characteristic thiazole functional groups and validation of structural features [50] [52]. Key diagnostic bands include C=N stretching at 1600-1580 cm⁻¹ and C=C stretching at 1500-1400 cm⁻¹, with halogen substituents providing additional fingerprint region information [50] [48]. The absence of unwanted functional groups such as unreacted starting materials can be confirmed through IR analysis [52].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural validation [54] [55]. Electrospray ionization mass spectrometry typically provides clear molecular ion peaks for thiazole derivatives, while fragmentation patterns reveal characteristic losses such as halogen atoms or aromatic substituents [56] [57]. High-resolution mass spectrometry enables elemental composition determination and confirms the presence of specific isotope patterns for halogenated compounds [54] [58].

X-ray crystallography represents the definitive structural characterization method when suitable crystals are available [50] [59]. Single crystal diffraction provides complete three-dimensional structural information including bond lengths, angles, and intermolecular interactions [59]. The planar nature of thiazole rings and specific dihedral angles with aromatic substituents can be precisely determined [60].

Quality Control Parameters

Purity assessment represents a critical aspect of quality control for pharmaceutical and research applications of thiazole derivatives [39] [61]. High-performance liquid chromatography with UV detection at multiple wavelengths provides quantitative purity determination with detection limits suitable for trace impurity analysis [43] [39]. Acceptance criteria typically require purity levels exceeding 95% with individual impurities below 0.5% [39].

Melting point determination provides a rapid assessment of compound purity and identity [49] [47]. Sharp melting point ranges within 2°C of literature values indicate high purity, while broad or depressed melting points suggest the presence of impurities [49]. Differential scanning calorimetry can provide more detailed thermal analysis including polymorphic transitions and degradation temperatures [16].

Elemental analysis validates molecular composition through quantitative determination of carbon, hydrogen, nitrogen, and sulfur content [50] [52]. Theoretical versus experimental values should agree within ±0.4% for high-purity compounds [50]. The presence of halogen substituents requires specialized combustion techniques and careful sample preparation to ensure accurate results [52].